Dimethyl alpha-d-altropyranosiduronate
Description
Dimethyl alpha-d-altropyranosiduronate is a methylated derivative of D-altrose, a rare hexose sugar in the pyranose form. Structurally, it consists of an altropyranose ring (6-membered oxygen-containing ring) with a uronic acid moiety (carboxylic acid group at the C6 position) esterified by two methyl groups. The "alpha" designation refers to the anomeric configuration (C1 hydroxyl group positioned below the ring plane in the Haworth projection).
Structure
2D Structure
Properties
Molecular Formula |
C8H14O7 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl (2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4+,5+,6+,8+/m1/s1 |
InChI Key |
DCXMXXNUXSBWDI-PLIQXFOESA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of D-Altrose to D-Altropyranosiduronic Acid
The initial step involves selective oxidation of the primary alcohol group at the C-6 position of D-altrose to the corresponding carboxylic acid, yielding D-altropyranosiduronic acid. Common oxidizing agents include:
- Bromine water under controlled pH.
- TEMPO-mediated oxidation with sodium hypochlorite.
- Nitric acid oxidation under mild conditions.
This oxidation must be carefully controlled to avoid over-oxidation or degradation of the sugar ring.
Esterification to Dimethyl Ester
Following oxidation, the uronic acid is converted into the dimethyl ester. The methylation typically involves:
- Treatment with methanol in acidic conditions (e.g., HCl or sulfuric acid catalysts) to promote esterification.
- Use of diazomethane as a methylating agent for mild and selective esterification.
- Reflux conditions to drive the reaction to completion.
The esterification step is crucial to obtain the dimethyl ester form, which is more stable and useful for further synthetic applications.
Anomeric Configuration Control
Maintaining the alpha-anomeric configuration (alpha-D-altropyranosiduronate) requires:
- Use of protective groups on hydroxyl groups to direct the formation of the alpha-anomer.
- Control of reaction temperature and solvent polarity during esterification.
- Selective crystallization or chromatographic separation to isolate the alpha-anomer.
Representative Experimental Procedure
Below is a representative procedure adapted from carbohydrate chemistry literature for the preparation of this compound:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | D-altrose, Bromine water, pH 9-10, 0-5°C | Oxidation to D-altropyranosiduronic acid | 85-90 | Controlled pH to avoid side reactions |
| 2 | Methanol, HCl catalyst, reflux, 3-6 hours | Esterification to dimethyl ester | 80-88 | Reflux ensures complete esterification |
| 3 | Chromatography (silica gel), methanol eluent | Purification and isolation of alpha-anomer | 75-80 | Separation of alpha and beta anomers |
Analytical Characterization
- NMR spectroscopy (1H and 13C NMR) confirms the methyl ester groups and the anomeric configuration.
- Mass spectrometry (MS) verifies molecular weight consistent with dimethyl ester.
- Infrared spectroscopy (IR) shows characteristic ester carbonyl stretching around 1735 cm^-1.
- Optical rotation measurements confirm stereochemistry.
Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Conditions Range | Observed Effect |
|---|---|---|
| Oxidation temperature | 0–5 °C | Minimizes side reactions |
| pH during oxidation | 9–10 | Ensures selective oxidation |
| Esterification catalyst | HCl (0.1 M) | Efficient methyl ester formation |
| Esterification time | 3–6 hours | Complete conversion to ester |
| Purification method | Silica gel chromatography | Separation of anomers and impurities |
Research Findings and Optimization Notes
- The oxidation step is critical; excess oxidant or higher temperatures lead to ring cleavage.
- Use of diazomethane for methylation provides higher selectivity but requires careful handling due to toxicity.
- Protective groups such as acetyl or benzyl ethers on hydroxyl groups can improve alpha-selectivity during esterification.
- Soxhlet extraction with ethanol or methanol can be used for purification after esterification.
- Drying under vacuum at 30–50 °C for 10–20 hours ensures removal of residual solvents without decomposition.
Comparative Analysis of Preparation Methods
| Method | Oxidant Used | Esterification Agent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromine oxidation + Acid catalyzed esterification | Bromine water | Methanol + HCl | 80-85 | Simple, cost-effective | Requires pH control |
| TEMPO-mediated oxidation + Diazomethane esterification | TEMPO/NaOCl | Diazomethane | 85-90 | High selectivity, mild | Diazomethane toxicity |
| Nitric acid oxidation + Methanol reflux | Nitric acid | Methanol + H2SO4 | 75-80 | Straightforward | Potential over-oxidation |
Chemical Reactions Analysis
Types of Reactions
Dimethyl alpha-d-altropyranosiduronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted pyranosides. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of glycoside derivatives, including dimethyl alpha-D-altropyranosiduronate, as antimicrobial agents. Research indicates that modifications to glycosides can enhance their activity against bacteria and fungi. For instance:
- Study Findings : A study on glucopyranoside derivatives showed promising results in inhibiting microbial growth, suggesting that similar modifications in this compound could yield effective antimicrobial compounds .
- Application : These compounds can be explored for developing new antibiotics or antifungal treatments, addressing the growing concern of antibiotic resistance.
Cancer Research
This compound is being investigated for its potential anticancer properties. The structural characteristics of sugar derivatives often contribute to their ability to interfere with cancer cell proliferation.
- Case Study : Research involving sugar-based compounds demonstrated their efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of metastasis .
- Implication : This opens avenues for utilizing this compound in formulating novel cancer therapies.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme inhibition.
- Research Insight : Studies have shown that glycosides can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This property can be harnessed to explore metabolic regulation mechanisms .
- Potential Use : Understanding these interactions may lead to the development of therapeutic agents that modulate enzyme activity in metabolic disorders.
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of polysaccharides and other polymers.
- Application Example : The compound can serve as a building block for creating biodegradable materials or drug delivery systems. Its incorporation into polymer matrices can enhance biocompatibility and functionality .
- Case Study : Research on polysaccharide-based materials has shown improved mechanical properties and controlled release characteristics when modified with sugar derivatives like this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of dimethyl alpha-d-altropyranosiduronate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for dimethyl alpha-d-altropyranosiduronate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Begin by referencing protocols for structurally similar glycosides, such as dimethyl malonate derivatives, which highlight solvent selection (e.g., anhydrous methanol), temperature control (0–5°C for glycosylation), and acid catalysts (e.g., HCl gas) . Use high-performance liquid chromatography (HPLC) to monitor reaction progress and optimize yields. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios of uronate precursors .
Q. Which spectroscopic and computational methods are critical for characterizing the stereochemistry of this compound?
- Methodological Answer : Employ NMR (¹H, ¹³C, and 2D COSY) to resolve anomeric proton signals and confirm α-configuration. Compare with data from analogs like dimethyl β-D-glucopyranosiduronate to identify chemical shift discrepancies . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** level) can predict stable conformers and validate experimental spectra . X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives can be synthesized.
Q. How can researchers ensure reproducibility in glycosidation reactions involving uronate esters?
- Methodological Answer : Standardize protocols by documenting reaction parameters (e.g., pH, temperature, solvent purity) and using internal standards (e.g., methyl glycosides) to calibrate yields. Peer-review synthetic steps in collaborative settings and cross-validate results with independent labs. Publish raw spectral data and chromatograms in supplementary materials to enable direct comparison .
Advanced Research Questions
Q. How should contradictory data on the stability of this compound in aqueous solutions be resolved?
- Methodological Answer : Systematically vary experimental conditions (pH, ionic strength, temperature) and analyze degradation products via LC-MS or ion chromatography. Compare results with analogs like dimethyl malonate, which shows pH-dependent hydrolysis . Use kinetic modeling to identify dominant degradation pathways (e.g., acid-catalyzed vs. oxidative cleavage) and validate hypotheses with isotopic labeling (e.g., ¹⁸O-tracking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
